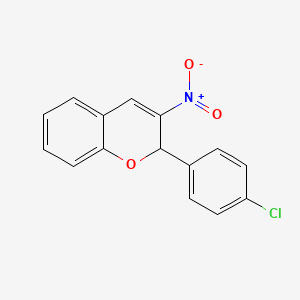

2-(4-chlorophenyl)-3-nitro-2H-chromene

Description

2-(4-Chlorophenyl)-3-nitro-2H-chromene is a heterocyclic compound featuring a chromene backbone substituted with a 4-chlorophenyl group at position 2 and a nitro group at position 2. The conjugated double bond and electron-withdrawing nitro group confer high reactivity, enabling diverse chemical transformations such as cycloadditions and nucleophilic substitutions .

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-nitro-2H-chromene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3/c16-12-7-5-10(6-8-12)15-13(17(18)19)9-11-3-1-2-4-14(11)20-15/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFORPLRIQSAXLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396251 | |

| Record name | ST048892 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57544-16-8 | |

| Record name | ST048892 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Synthetic Route Overview

| Step | Description |

|---|---|

| Reactants | 4-Chlorobenzaldehyde, Nitromethane |

| Base | Sodium Hydroxide or Potassium Carbonate |

| Solvent | Ethanol or Methanol |

| Temperature | Room Temperature to Reflux |

| Final Product | 2-(4-Chlorophenyl)-3-nitro-2H-chromene |

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly against various pathogens.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound possess antimicrobial properties. For instance, compounds synthesized from this chromene have shown effectiveness against Leishmania species, with selectivity indices indicating lower toxicity to mammalian cells compared to their effects on parasites .

Anticancer Properties

The compound has also been studied for its potential anticancer effects. In vitro assays have revealed that certain derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7, showcasing comparable potency to established chemotherapeutic agents like etoposide .

Case Study: Leishmaniasis Treatment

A recent study synthesized a series of nitrochromene derivatives, including this compound, and evaluated their efficacy against Leishmania tropica. The findings suggested that these compounds exhibited a synergistic effect when used in combination with glucantime, enhancing their therapeutic potential against resistant strains .

Case Study: Anticancer Activity

Another investigation focused on the cytotoxic effects of various chromene derivatives on breast cancer cell lines. The study found that specific modifications to the chromene structure significantly increased their ability to induce cell death in cancerous cells while maintaining low toxicity levels in normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 3-Nitro-2H-Chromenes

Table 1: Structural and Physicochemical Properties

Key Observations :

Key Observations :

- Insecticidal Activity: Pyridine-containing chromenes (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) outperform commercial insecticides like acetamiprid, suggesting that nitrogen heterocycles enhance bioactivity .

- Anticancer Potential: Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate demonstrates strong sirtuin inhibition, but nitro-substituted chromenes may require additional functional groups (e.g., amino or cyano) for similar potency .

Key Observations :

- Magnetic nanoparticle catalysts (e.g., MNPs@Cu) improve efficiency and recyclability in synthesizing nitro-chromenes .

- The target compound’s synthesis via Knoevenagel condensation is well-established but may require optimization for industrial-scale production .

Preparation Methods

Structural Features and Nomenclature

2-(4-Chlorophenyl)-3-nitro-2H-chromene consists of a chromene core with a 4-chlorophenyl substituent at the 2-position and a nitro group at the 3-position. The 2H-chromene scaffold is characterized by an oxygen-containing heterocyclic ring system with a double bond between C3 and C4 positions. The molecular formula is C₁₅H₁₀ClNO₃, with a molecular weight of approximately 287.7 g/mol. The compound features a chiral center at the C2 position, which has implications for its synthetic approaches and biological activities.

General Synthetic Strategies for 2-Aryl-3-Nitro-2H-Chromenes

Several synthetic methodologies have been developed for the preparation of 2-aryl-3-nitro-2H-chromenes that can be adapted specifically for synthesizing this compound.

Tandem Oxa-Michael-Henry Reaction

The most widely employed and straightforward approach for the synthesis of 2-aryl-3-nitro-2H-chromenes involves the tandem oxa-Michael-Henry reaction between salicylaldehydes and β-nitrostyrenes. This method utilizes a combination of pyrrolidine and benzoic acid (30 mol%) as catalysts in refluxing ethanol to achieve good yields (up to 83%).

The reaction proceeds through the following steps:

- Oxa-Michael addition of the phenolic hydroxyl group to the β-carbon of β-nitrostyrene

- Subsequent intramolecular Henry reaction between the aldehyde and nitro group

- Dehydration to form the chromene scaffold

The general reaction scheme can be represented as:

Salicylaldehyde + 4-Chloro-β-nitrostyrene → this compound

For the specific synthesis of this compound, 4-chloro-β-nitrostyrene is used as the nitroalkene component in this reaction.

Alternative Method Using 2-Nitroethyl Alcohol

An alternative approach involves the use of 2-nitroethyl alcohol instead of nitroethylene, which addresses the challenge of nitroethylene's propensity to polymerize when heated. This method involves the following components:

- Salicylaldehyde or substituted salicylaldehydes (2-6 molar equivalents)

- Dibutylamine (n-Bu₂NH) (0.5-5 molar equivalents)

- Tetrahydrophthalic anhydride (4-12 molar equivalents)

- 2-Nitroethyl alcohol (4-12 molar equivalents)

- Toluene as solvent (200-500 molar equivalents)

The reaction is typically conducted in two stages:

- Initial reaction at 0-5°C for 1 hour

- Followed by heating to 75-85°C for 4-8 hours

This method offers the advantages of simpler reaction steps and potential for industrial scale synthesis.

Specific Synthesis of this compound

Method A: Pyrrolidine-Benzoic Acid Catalyzed Approach

This method is based on the tandem oxa-Michael-Henry reaction and has been specifically optimized for the synthesis of this compound.

Reagents and Materials

- Salicylaldehyde (1 equivalent)

- 4-Chloro-β-nitrostyrene (1.1 equivalents)

- Pyrrolidine (30 mol%)

- Benzoic acid (30 mol%)

- Ethanol (solvent)

Procedure

- In a round-bottomed flask, dissolve salicylaldehyde (1 mmol, 122 mg) in ethanol (10 mL)

- Add pyrrolidine (30 mol%, 0.3 mmol, 21 mg) and benzoic acid (30 mol%, 0.3 mmol, 37 mg)

- Add 4-chloro-β-nitrostyrene (1.1 mmol, 202 mg) and stir the mixture

- Reflux the reaction mixture for 6-8 hours (monitor by TLC)

- Cool the reaction mixture to room temperature

- Remove the solvent under reduced pressure

- Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound

Yield and Characteristics

Method B: 2-Nitroethyl Alcohol Approach

This alternative method avoids the use of potentially unstable nitroethylene.

Reagents and Materials

- Salicylaldehyde (4 mmol, 488 mg)

- Dibutylamine (2 mmol, 260 mg)

- Tetrahydrophthalic anhydride (8 mmol, 1.184 g)

- 2-Nitroethyl alcohol (8 mmol, 728 mg)

- Toluene (25 mL + 35 mL)

- 4-Chlorobenzaldehyde (for introducing the 4-chlorophenyl group)

Procedure

- In a 250 mL three-necked round-bottomed flask equipped with a Dean-Stark apparatus, add salicylaldehyde, dibutylamine, tetrahydrophthalic anhydride, and toluene (25 mL)

- Add 2-nitroethyl alcohol (4 mmol, 364 mg) and reflux for 24 hours with slow addition via automatic injection pump (over 12 hours)

- Add another portion of 2-nitroethyl alcohol (4 mmol, 364 mg) slowly (over 12 hours) and continue refluxing for 24 hours

- After reaction completion, remove the solvent under reduced pressure

- Purify the crude product by column chromatography (petroleum ether/dichloromethane gradient) to obtain this compound

Yield and Characteristics

- Typical yield: 45-60%

- Appearance: Yellow solid

Reaction Mechanism and Mechanistic Insights

The formation of this compound through the tandem oxa-Michael-Henry reaction follows a well-established mechanism:

- Initiation : Activation of the β-nitrostyrene by protonation from benzoic acid, making it susceptible to nucleophilic attack

- Oxa-Michael Addition : Attack of the phenolic hydroxyl group of salicylaldehyde on the β-carbon of the activated nitrostyrene

- Henry Reaction : Intramolecular reaction between the aldehyde group and the α-carbon of the nitro group

- Dehydration : Loss of water to form the chromene double bond

This mechanism is supported by the isolation of reaction intermediates and computational studies reported in the literature.

Comparative Analysis of Synthetic Methods

Table 1 presents a comparative analysis of different synthetic approaches for preparing this compound.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Catalyst System | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Tandem oxa-Michael-Henry | Pyrrolidine-benzoic acid (30 mol%) | Ethanol, reflux, 6-8 h | 75-83 | High yield, mild conditions, simple setup | Requires column chromatography |

| 2-Nitroethyl alcohol approach | n-Bu₂NH, tetrahydrophthalic anhydride | Toluene, 0-5°C (1h) then 75-85°C (4-8h) | 45-60 | Avoids unstable nitroethylene, scalable | Lower yield, longer reaction time |

| Base-catalyzed method | DABCO | rt, ethanol, 3-4 h | 65-75 | Simple setup, mild conditions | Moderate yield |

| Ca(OH)₂-catalyzed | Ca(OH)₂ | rt, methanol, 4-6 h | 60-70 | Environmentally friendly | Moderate yield |

The tandem oxa-Michael-Henry reaction using pyrrolidine-benzoic acid catalyst system provides the highest yield and operates under relatively mild conditions, making it the preferred method for laboratory-scale synthesis.

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques. The following spectroscopic data has been reported for this compound and structurally similar derivatives:

¹H NMR Spectroscopy

The ¹H NMR spectrum (400 MHz, CDCl₃) typically shows:

¹³C NMR Spectroscopy

The ¹³C NMR spectrum (100 MHz, CDCl₃) shows characteristic signals for:

IR Spectroscopy

The IR spectrum shows characteristic absorption bands:

- NO₂ stretching vibrations at approximately 1550-1500 cm⁻¹ (asymmetric) and 1380-1350 cm⁻¹ (symmetric)

- C=C stretching at 1600-1450 cm⁻¹

- C-O-C stretching of the chromene ring at 1250-1200 cm⁻¹

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data typically shows a molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula C₁₅H₁₀ClNO₃.

Further Modifications and Derivatization

This compound serves as a versatile intermediate for further transformations:

Conversion to Nitrile Derivatives

The compound can be converted to 2-(4-chlorophenyl)-2H-chromene-4-carbonitrile using trimethylsilyl cyanide (TMSCN) in the presence of tetrabutylammonium fluoride (TBAF). This reaction proceeds via a Michael addition/elimination pathway, resulting in the replacement of the nitro group with a nitrile functionality.

The reaction conditions include:

- TMSCN (1.0 mmol)

- TBAF (0.5 mmol)

- Acetonitrile as solvent

- Room temperature, 3 hours

This modification yields 2-(4-chlorophenyl)-2H-chromene-4-carbonitrile with a typical yield of 60%.

Biological Activity

This compound has demonstrated significant antibacterial activity, particularly against multidrug-resistant bacteria. In vitro studies have shown that this compound exhibits potent activity against several bacterial strains, making it a promising candidate for developing new antimicrobial agents.

The biological activity is attributed to the combined effect of the chromene scaffold, the chlorophenyl substituent, and the nitro group, which together contribute to enhanced binding to bacterial targets.

Q & A

Q. What are the established synthetic methodologies for preparing 2-(4-chlorophenyl)-3-nitro-2H-chromene, and how do reaction conditions influence yield and purity?

The synthesis of 2-aryl-3-nitro-2H-chromenes typically involves cyclization or condensation reactions. For example, nitrovinylstilbene precursors can undergo heterocyclization under acidic or basic conditions. Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., piperidine for base-mediated cyclization) critically affect regioselectivity and yield. Impurities often arise from incomplete nitro-group activation or side reactions with electron-deficient aryl rings. Purification via column chromatography using hexane/ethyl acetate gradients is recommended to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- ¹H/¹³C NMR : Key signals include the chromene olefinic protons (δ 5.5–6.5 ppm) and nitro-group deshielding effects on adjacent carbons (δ 140–150 ppm). The 4-chlorophenyl substituent shows characteristic aromatic splitting patterns .

- IR : Strong absorption bands at ~1520 cm⁻¹ (N–O asymmetric stretch) and ~1350 cm⁻¹ (N–O symmetric stretch) confirm the nitro group .

- UV-Vis : Chromene’s conjugated π-system exhibits λmax ~300–350 nm, useful for photochemical studies .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Challenges include:

- Crystal quality : Slow evaporation from DMSO/MeOH mixtures improves crystal growth.

- Disorder : The nitro group may exhibit rotational disorder, requiring constraints during refinement in SHELXL .

- Data collection : High-resolution data (θ < 25°) ensures accurate anisotropic displacement parameter modeling. Software like WinGX facilitates data integration and ORTEP visualization .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?

Discrepancies often stem from thermal motion or twinning. Strategies include:

- Multi-parameter refinement : Adjusting anisotropic displacement parameters (ADPs) for heavy atoms (Cl, O) in SHELXL .

- Twinned data : Use the HKLF5 format in SHELXTL to model twin domains.

- Validation tools : Check geometric outliers using CCDC Mercury’s Mogul database . For example, in this compound derivatives, the C–O bond in the chromene ring should align with literature values (1.36 ± 0.02 Å) .

Q. What methods are effective for separating and characterizing geometric isomers or diastereomers of this compound?

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves cis/trans isomers.

- Selective crystallization : Isolate isomers by exploiting solubility differences in ethanol/water mixtures .

- Lewis acid-mediated isomerization : For example, AlCl3 catalyzes cis-to-trans isomerization via nitro-group coordination, monitored by ¹H NMR .

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity for structure-activity relationship (SAR) studies?

- Geometry optimization : Use Gaussian 09 with B3LYP/6-31G(d) to model the ground-state structure. Compare calculated vs. experimental bond lengths (e.g., C–Cl: 1.74 Å) .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with nitro-group electron-withdrawing effects and electrophilic reactivity .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on nitro-group hydrogen bonding .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.